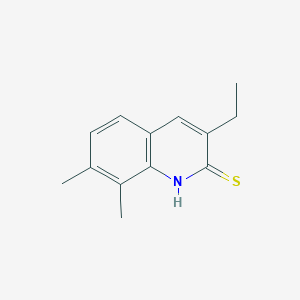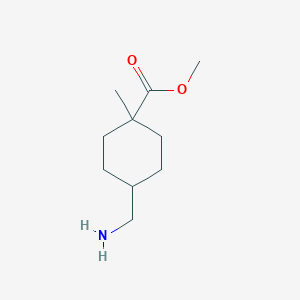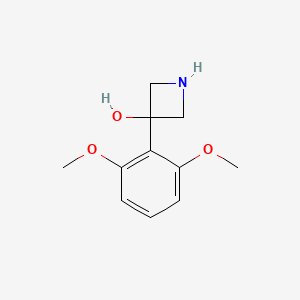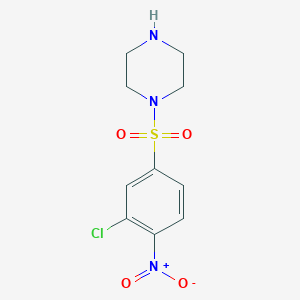
1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine is an organic compound characterized by the presence of a piperazine ring substituted with a 3-chloro-4-nitro-benzenesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine typically involves the reaction of piperazine with 3-chloro-4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product efficiently.
化学反応の分析
Types of Reactions: 1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Triethylamine, THF, room temperature.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products:
Reduction: 1-(3-Chloro-4-aminobenzenesulfonyl)-piperazine.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
科学的研究の応用
1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound’s nitro group may play a crucial role in its activity, potentially undergoing bioreduction to form reactive intermediates that interact with cellular components.
類似化合物との比較
- 1-(3-Chloro-4-nitrobenzenesulfonyl)-piperidine
- 1-(3-Chloro-4-nitrobenzenesulfonyl)-morpholine
- 1-(3-Chloro-4-nitrobenzenesulfonyl)-azepane
Comparison: 1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties compared to its analogs. The piperazine ring’s flexibility and ability to form hydrogen bonds make it a valuable scaffold in medicinal chemistry.
特性
分子式 |
C10H12ClN3O4S |
|---|---|
分子量 |
305.74 g/mol |
IUPAC名 |
1-(3-chloro-4-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C10H12ClN3O4S/c11-9-7-8(1-2-10(9)14(15)16)19(17,18)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 |
InChIキー |
OQMOBVXDUNKVFT-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



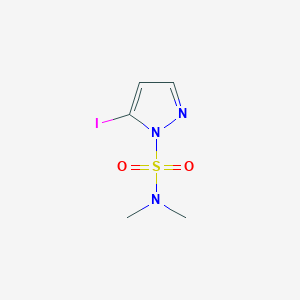
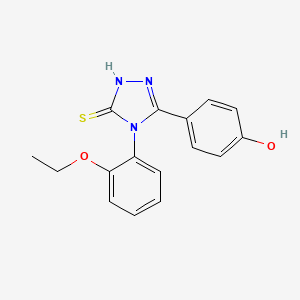
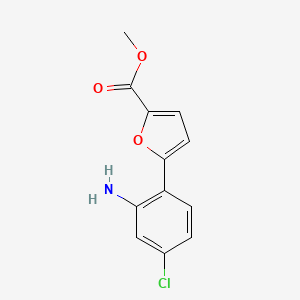
![tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B15053115.png)
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B15053119.png)
![6-Methyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B15053127.png)

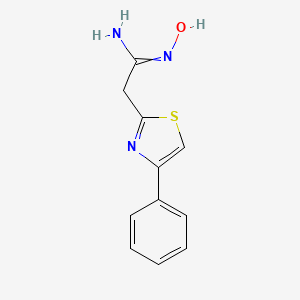

![Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B15053159.png)
